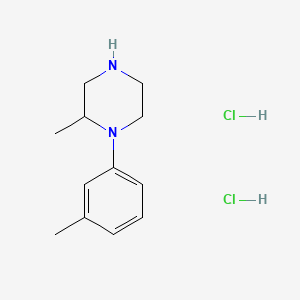

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride

Descripción

Propiedades

Fórmula molecular |

C12H20Cl2N2 |

|---|---|

Peso molecular |

263.20 g/mol |

Nombre IUPAC |

2-methyl-1-(3-methylphenyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C12H18N2.2ClH/c1-10-4-3-5-12(8-10)14-7-6-13-9-11(14)2;;/h3-5,8,11,13H,6-7,9H2,1-2H3;2*1H |

Clave InChI |

NWMZNSTYMWOIRE-UHFFFAOYSA-N |

SMILES canónico |

CC1CNCCN1C2=CC=CC(=C2)C.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the piperazine ring substituted with methyl and 3-methylphenyl groups, followed by formation of the dihydrochloride salt for stabilization and isolation.

Key synthetic routes include:

- Nucleophilic substitution and ring closure starting from appropriately substituted amino alcohols or haloalkylamines.

- Selective methylation at the piperazine nitrogen to introduce the 2-methyl substituent.

- Salt formation by treatment with hydrochloric acid to yield the dihydrochloride salt.

Detailed Synthetic Procedure

One of the most reliable methods is adapted from the preparation of related 1-methyl-3-phenylpiperazine compounds described in patent US7041826B2, which can be modified to accommodate the 3-methylphenyl substituent.

Step 1: Preparation of N-(2-chloroethyl)-N-methyl-3-methylphenylethylamine dichloride

- Starting from N-(2-hydroxyethyl)-N-methyl-3-methylphenylethylamine (a diol), chlorination is performed to convert hydroxyl groups to chlorides, yielding the dichloride intermediate.

- This step requires careful control to avoid formation of isomeric impurities (e.g., 1-methyl-2-phenylpiperazine isomers) that reduce product purity.

Step 2: Cyclization with Ammonia

- The dichloride intermediate is reacted with ammonia under controlled conditions to promote cyclization, forming the piperazine ring.

- Reaction parameters such as temperature, pressure (e.g., hydrogen pressure 80-100 psi in related syntheses), and reaction time are optimized to maximize yield and minimize side products.

Step 3: Selective Methylation

- To introduce the 2-methyl substituent on the piperazine ring, selective methylation is carried out using methyl iodide in the presence of a base such as sodium hydride in N,N-dimethylformamide.

- The reaction is performed at low temperatures (below 25 °C) to control selectivity and avoid over-methylation.

- After reaction completion, the product is extracted with organic solvents (toluene, cyclohexane) and purified.

Step 4: Formation of Dihydrochloride Salt

- The free base of 2-Methyl-1-(3-methylphenyl)piperazine is treated with hydrochloric acid in an appropriate solvent to form the dihydrochloride salt.

- This salt form improves stability, handling, and crystallinity for further applications.

Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination of diol | Thionyl chloride or similar chlorinating agent | Control temperature to avoid isomers |

| Cyclization with ammonia | Ammonia gas, 80-100 psi, elevated temperature | Monitor by HPLC for endpoint |

| Methylation | Methyl iodide, sodium hydride, DMF, <25 °C | Slow addition, temperature control critical |

| Extraction & Purification | Toluene, cyclohexane, water washes | Multiple washes to remove impurities |

| Salt formation | HCl in ethanol or ether | Crystallization to obtain pure dihydrochloride salt |

Analytical Characterization

- High Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity. Target purity >99% is achievable.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and composition.

- Melting Point and Elemental Analysis: Validate salt formation and compound identity.

Research Outcomes and Comparative Analysis

The preparation method outlined above offers several advantages:

- High Purity: Avoids formation of positional isomers such as 1-methyl-2-phenylpiperazine, which are common impurities in piperazine synthesis.

- Good Yield: Reported yields for methylation steps can reach above 90% with optimized conditions.

- Scalability: The process is amenable to scale-up due to straightforward reaction steps and common reagents.

Comparative literature shows that non-selective methylation methods lead to complex mixtures requiring extensive purification, whereas the controlled approach using sodium hydride and methyl iodide in DMF provides superior selectivity and product quality.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Reduction Reactions

The piperazine ring undergoes reduction under specific conditions. Lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) reduces carbonyl intermediates to yield piperazine derivatives. For example:

-

Reagent : LiAlH₄ (1.0–1.2 mol equivalents)

-

Conditions : Reflux in THF at 40–70°C for 2 hours

-

Product : 1-Methyl-3-phenylpiperazine (99.7% purity after extraction)

Catalytic Hydrogenation

Catalytic hydrogenation is employed for deprotection of intermediates:

-

Catalyst : 5% Palladium-carbon (Pd/C)

-

Conditions : 80–100 psi H₂ pressure in acetic acid at 20–30°C

-

Application : Removal of benzyl groups from protected precursors

| Parameter | Value |

|---|---|

| Temperature | 20–30°C |

| Pressure | 80–100 psi |

| Reaction Time | Until HPLC completion |

| Solvent | Acetic acid |

Substitution Reactions

The piperazine nitrogen atoms participate in nucleophilic substitution. For instance:

-

Reagent : Benzyl chloride

-

Conditions : Alkaline pH (11.0–12.0) with toluene as solvent

-

Product : Dibenzylated byproducts (e.g., DBZP) when excess benzyl chloride is present

Oxidation and Degradation Pathways

Metabolic studies on analogous phenylpiperazines reveal:

-

Aromatic Hydroxylation : Formation of hydroxy metabolites (e.g., hydroxy-mCPP)

-

Piperazine Ring Cleavage : Degradation to N-(3-chlorophenyl)ethylenediamine and 3-chloroaniline derivatives

Acid/Base-Driven Reactions

The compound reacts under acidic or alkaline conditions:

-

Deprotonation : At pH >11, the free base is extracted into organic solvents (e.g., methylene chloride)

-

Salt Formation : Reacts with hydrochloric acid to stabilize as the dihydrochloride salt

Synthetic Case Study

A validated protocol for synthesizing structurally similar piperazines includes:

-

Aza-Michael Cyclization : Using chiral phase-transfer catalysts (e.g., cinchona alkaloids) to achieve enantiomeric excess >76%

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Heck Coupling | Palladium catalyst, methyl acrylate | Aryl-alkene intermediate |

| Aza-Michael | K₃PO₄, low temperature | Enantioselective product |

Stability and Reactivity Insights

Aplicaciones Científicas De Investigación

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Actividad Biológica

2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride is a piperazine derivative that has drawn attention due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a methyl group and a 3-methylphenyl group, which contributes to its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential and safety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various piperazine derivatives, including this compound. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings indicate that the compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Analgesic Effects

Research has also explored the analgesic effects of piperazine derivatives, particularly in relation to opioid receptors. Studies indicate that compounds similar to this compound may interact with μ-opioid receptors, leading to pain relief comparable to established opioids like morphine.

Case Study: Analgesic Potency Comparison

In a comparative study, 2-Methyl-AP-237 (a related compound) demonstrated analgesic effects when administered subcutaneously, showing potency five times greater than morphine in rodent models . This suggests that similar piperazine derivatives may have significant analgesic properties.

Neuropharmacological Effects

The neuropharmacological profile of piperazine derivatives has been investigated, revealing potential applications in treating neurological disorders. The interaction with serotonin receptors, particularly 5-HT_2A and 5-HT_2C, has been noted in various studies. These interactions can influence mood and anxiety levels, indicating potential use in psychiatric applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of piperazine derivatives is essential for optimizing their biological activity. Modifications on the piperazine ring and substituents can significantly affect their pharmacological profiles.

Table 2: Structure-Activity Relationship of Piperazine Derivatives

| Compound | Modification | Activity Level |

|---|---|---|

| 2-Methyl-1-(3-methylphenyl)piperazine | Methyl group at position 2 | Moderate antibacterial |

| Piperazine with halogen substituents | Halogen at position X | Enhanced antimicrobial |

| Piperazines with longer alkyl chains | Alkyl chain extension | Increased analgesic effect |

The data suggest that specific modifications can enhance the desired biological activities while minimizing adverse effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Methyl-1-(3-methylphenyl)piperazine dihydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a similar piperazine derivative was synthesized by reacting 3-methylphenyl precursors with methylpiperazine under alkaline conditions, followed by dihydrochloride salt formation using hydrogen chloride gas in ethanol . Key optimization parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Temperature : 60–80°C balances reactivity and side-product formation.

- Catalyst : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60–80°C | +15–20% |

| HCl Gas Concentration | 5–7 M in Ethanol | Critical for salt formation |

Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30). Detection at 254 nm ensures >98% purity .

- NMR : ¹H/¹³C NMR in D2O or DMSO-d6 confirms substitution patterns (e.g., methyl group integration at δ 2.3–2.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 265.2) .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in solution?

- Methodological Answer : Stability studies on analogous dihydrochlorides show:

- pH : Stable at pH 2–4 (simulating gastric fluid). Degrades above pH 7 due to dehydrochlorination .

- Temperature : Store at 4°C for long-term stability; accelerated degradation occurs >40°C (t₁/₂ = 14 days at 50°C) .

- Data Table :

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 2.0, 25°C | >90% remaining after 30 days | |

| pH 7.4, 37°C | 50% degradation after 7 days |

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (acute toxicity: LD50 = 300 mg/kg orally in rats) .

- Ventilation : Use fume hoods to avoid inhalation (particle size <5 µm poses respirable risk) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does this compound interact with CNS receptors, and what methodologies assess its binding affinity?

- Methodological Answer : Structural analogs (e.g., meclizine dihydrochloride) exhibit affinity for serotonin (5-HT₃) and dopamine D2 receptors. Techniques include:

- Radioligand Binding Assays : Competitive displacement using [³H]GR65630 for 5-HT₃ receptors (IC₅₀ values <1 µM) .

- Computational Docking : Schrödinger Suite for predicting binding poses in receptor active sites .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting receptor affinity values)?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to aggregate data from >10 studies, adjusting for variables like assay type (cell-based vs. tissue-based) .

- Dose-Response Curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., CHO cells expressing cloned human receptors) .

Q. What computational methods predict metabolic pathways and potential toxic metabolites?

- Methodological Answer :

- In Silico Tools : ADMET Predictor or MetaSite simulate Phase I/II metabolism. For example, CYP3A4-mediated N-demethylation is a primary pathway .

- Molecular Dynamics : GROMACS simulations assess metabolite-receptor interactions (e.g., quinone imine formation as a toxicity risk) .

Q. How can enantiomeric purity be optimized in asymmetric synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.